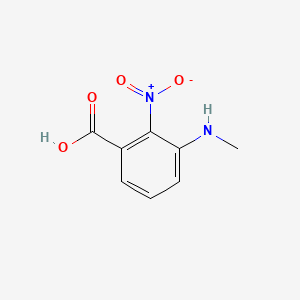

3-(Methylamino)-2-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Methylamino)benzoic acid” is a compound that contains a benzene ring, a carboxylic acid group (-COOH), and a methylamino group (-NHCH3). It is related to “3-(Methylamino)propionic acid”, which is a beta-amino acid and a secondary amino compound .

Synthesis Analysis

A new heterocyclic compound was successfully obtained using “4-(methylamino)-3-nitrobenzoic acid” as a starting material via a multiple synthesis route .Molecular Structure Analysis

The molecular formula of “3-(Methylamino)benzoic acid” is C8H9NO2 . It is related to “3-(Methylamino)propionic acid”, which has a similar structure .Chemical Reactions Analysis

Photocatalysis has recently emerged as a mild approach for amino acid modification, generating a sizable toolbox of reactions capable of modifying almost all of the canonical amino acids .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis : It's used in the synthesis of Dabigatran Etexilate, an anticoagulant medication, as demonstrated in the study by Guohua (2013) where 4-Methylamino-3-nitrobenzoic acid, a close derivative, was a key intermediate in the synthesis process (Chen Guohua, 2013).

Spectroscopic Studies for Antipsychotic Drugs : Julie et al. (2019) explored the spectral features of 4-(Methylamino)-3-nitrobenzoic acid (MNA) and its implications for antipsychotic drug activity. Their study provides insights into the structural and electronic properties of MNA, which could be relevant for drug development (M. Julie et al., 2019).

Anti-Gastric Cancer Activity : A study by Liu et al. (2019) utilized 4-(Methylamino)-3-nitrobenzoic acid in the design of a new compound with potential anti-gastric cancer activity. This highlights its role in the development of novel chemotherapeutic agents (L.-Z. Liu et al., 2019).

Solubility Studies in Organic Solvents : Hart et al. (2017) focused on determining the Abraham model solute descriptors for 2-methyl-3-nitrobenzoic acid, a similar compound, in various solvents. Such studies are crucial for understanding the solubility and chemical behavior of related compounds in different solvents (Erin Hart et al., 2017).

Anti-Leishmanial Activity : Dias et al. (2015) synthesized and characterized new nitroaromatic compounds using a similar compound, 2-methyl-3-nitrobenzoic acid, to evaluate their potential as anti-leishmanicidal drugs. This application is significant for developing treatments against Leishmaniasis (L. C. Dias et al., 2015).

Chemical Purity and Analysis : Xue and Nan (2002) developed a method for determining 2-methyl-3-nitrobenzoic acid, using gas chromatography, highlighting its importance in ensuring the purity and quality of chemical substances (K. Xue & Z. Nan, 2002).

Materials Science : In the field of materials science, Allen et al. (1987) reported the use of a compound structurally related to 3-(Methylamino)-2-nitrobenzoic acid in the construction of Langmuir-Blodgett multilayers for nonlinear optics applications, indicating its potential in advanced material development (S. Allen et al., 1987).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(methylamino)-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-9-6-4-2-3-5(8(11)12)7(6)10(13)14/h2-4,9H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPWEPWMMRSMIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylamino)-2-nitrobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B570892.png)

![6H-Imidazo[4,5-h]quinolin-6-one,1,9-dihydro-(9CI)](/img/no-structure.png)

![3-[(2-Oxiranylmethyl)amino]benzoic acid](/img/structure/B570898.png)

![1-Bromo-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B570900.png)